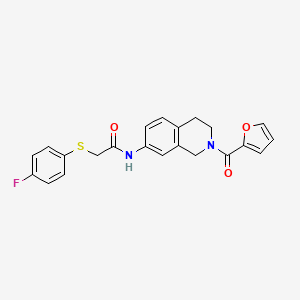

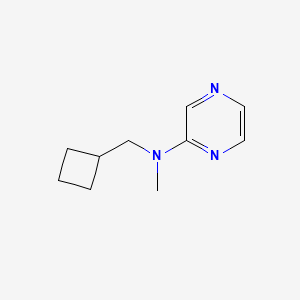

N-(cyclobutylmethyl)-N-methylpyrazin-2-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(cyclobutylmethyl)-N-methylpyrazin-2-amine, commonly known as CBMP, is a pyrazine derivative that has gained significant attention in scientific research due to its potential therapeutic applications. CBMP has been found to possess various biological activities, making it a promising candidate for drug development.

Aplicaciones Científicas De Investigación

Enaminones as Synthesis Building Blocks

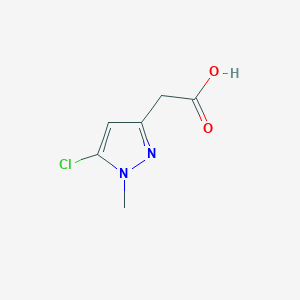

Enaminones have been utilized as key intermediates in synthesizing a variety of substituted pyrazoles with potential antitumor and antimicrobial activities. This research outlines the synthesis routes starting from enaminones to develop substituted pyridine derivatives, bipyrazoles, pyrazolylisoxazoles, and triazolopyrimidines, showcasing the versatility of these compounds in producing biologically active molecules (S. Riyadh, 2011).

Heterocyclic Amines in Anticonvulsant Activity

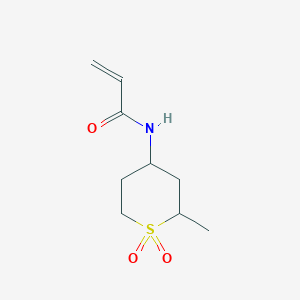

Research into Schiff bases of N-methyl and N-acetyl isatin derivatives with different aryl amines demonstrated notable anticonvulsant activities. These findings suggest the potential for developing new anticonvulsants based on the structural modification of isatin derivatives, pointing towards the therapeutic applications of these compounds in treating seizures (M. Verma et al., 2004).

Aminopyrazoles in Antimicrobial Synthesis

The synthesis using 2-arylhydrazononitriles as key synthons for creating a wide variety of new, uniquely substituted heterocyclic substances demonstrated promising antimicrobial activities. This research underscores the significance of aminopyrazoles in synthesizing compounds with potent activity against bacteria and yeast, showcasing their potential in developing new antimicrobial agents (H. Behbehani et al., 2011).

Bipyrazolic Compounds in Corrosion Inhibition

Newly synthesized bipyrazole compounds have been studied for their inhibitory effects on the corrosion of pure iron in acidic media. These studies reveal that such compounds can serve as efficient corrosion inhibitors, highlighting the application of pyrazole derivatives in materials science to protect metals against corrosion (A. Chetouani et al., 2005).

Mecanismo De Acción

- Nalbuphine interacts with opiate receptors in the central nervous system (CNS). Specifically, it is an agonist at kappa opioid receptors and an antagonist or partial agonist at mu opioid receptors .

- Its opiate antagonistic effect may result from competitive inhibition at the opiate receptor, although other mechanisms could contribute .

Target of Action

Mode of Action

Result of Action

Propiedades

IUPAC Name |

N-(cyclobutylmethyl)-N-methylpyrazin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3/c1-13(8-9-3-2-4-9)10-7-11-5-6-12-10/h5-7,9H,2-4,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUTZGOAXZKPFDU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1CCC1)C2=NC=CN=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-((3-(3-bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(3-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2597528.png)

![N-(1-cyano-2,2-dimethylpropyl)-2-[(2-methylcyclohexyl)oxy]acetamide](/img/structure/B2597530.png)

![Methyl 2-[3-(aminomethyl)-1,2,4-triazol-1-yl]acetate;dihydrochloride](/img/structure/B2597531.png)

![ethyl 4-[(3,4-dichlorophenyl)methylsulfanyl]-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2597534.png)

![N-[1-[1-[2-(4-Fluorophenoxy)acetyl]pyrrolidin-3-yl]pyrazol-4-yl]acetamide](/img/structure/B2597542.png)

![N-[(3-chlorophenyl)methyl]-2-(4-oxo-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-3-yl)acetamide](/img/structure/B2597543.png)

![N-[2-Hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]-1-methylsulfonylpiperidine-4-carboxamide](/img/structure/B2597544.png)